molecular formula C16H18FN3O4 B4518595 1(6H)-Pyridazineacetamide, 3-(4-fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo- CAS No. 1232790-13-4

1(6H)-Pyridazineacetamide, 3-(4-fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo-

Cat. No.: B4518595
CAS No.: 1232790-13-4
M. Wt: 335.33 g/mol
InChI Key: AGVOGPWNRWIDJW-UHFFFAOYSA-N
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Description

1(6H)-Pyridazineacetamide, 3-(4-fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo- is a useful research compound. Its molecular formula is C16H18FN3O4 and its molecular weight is 335.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyethyl)acetamide is 335.12813423 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemical Synthesis and Drug Design

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyethyl)acetamide, due to its complex structure, is of interest in chemical synthesis and drug design. It represents a class of compounds explored for various pharmacological activities. For example, compounds with similar structures have been synthesized for their potential neuroprotective, dermatological, and cytostatic activities. Dr. Valentin Habernickel's work illustrates the pharmaceutical industry's interest in such compounds, highlighting their synthesis and potential applications in treating various conditions (Habernickel, 2002).

Antinociceptive Properties

Research into derivatives of pyridazinone, a core structure related to 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyethyl)acetamide, has shown promising antinociceptive effects. Studies by Dogruer et al. on these derivatives revealed more potent antinociceptive activity than aspirin in animal models, indicating potential for developing new pain management therapies (Dogruer, Şahin, Ünlü, & Ito, 2000).

Anticonvulsant and Neurotoxicity Effects

The synthesis and evaluation of pyrimidine-5-carbonitrile derivatives, which share structural similarities with 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyethyl)acetamide, have shown significant anticonvulsant activities with low neurotoxicity. This indicates potential for further exploration in developing anticonvulsant therapies (Shaquiquzzaman et al., 2012).

Radiopharmaceutical Applications

Compounds with similar structural features have been developed as selective radioligands for imaging with positron emission tomography (PET), indicating their potential utility in diagnostic imaging. For instance, Dollé et al. reported on the synthesis of DPA-714, a compound designed for imaging the translocator protein (18 kDa) with PET, demonstrating the relevance of such structures in developing diagnostic tools (Dollé et al., 2008).

Green Chemistry Synthesis

The synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a component for the production of azo disperse dyes, exemplifies the application of green chemistry principles in producing chemically related compounds. Zhang Qun-feng’s research demonstrates a high-selectivity and high-activity method for synthesizing such compounds, contributing to more sustainable chemical production processes (Zhang, 2008).

Properties

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c1-23-8-7-18-15(21)10-20-16(22)6-5-13(19-20)12-4-3-11(17)9-14(12)24-2/h3-6,9H,7-8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVOGPWNRWIDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136005
Record name 3-(4-Fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo-1(6H)-pyridazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232790-13-4
Record name 3-(4-Fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo-1(6H)-pyridazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232790-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo-1(6H)-pyridazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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